Deltacortinene Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

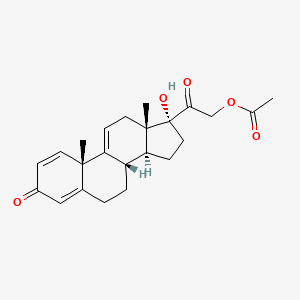

Deltacortenene acetate, also known as “DC” or “DC acetate”, is a synthetic glucocorticoid used in medical and laboratory applications. It is a derivative of the natural steroid hormone cortisol, and is used to treat inflammation and other medical conditions. It is also used in laboratory studies to explore the effects of glucocorticoid hormones on various biological and physiological processes.

Wissenschaftliche Forschungsanwendungen

. . This compound helps ensure the purity and efficacy of corticosteroids, which are used to treat a variety of conditions such as allergies, asthma, and autoimmune diseases.

Nutritional Supplements

Carotenoids like Deltacortinene Acetate are known for their health benefits and are often used in nutritional supplements . They are potent antioxidants and can contribute to the prevention of diseases by protecting the body against free radicals .

Food Coloring

As a natural pigment, Deltacortinene Acetate can be used as a food coloring agent. It provides a safer and eco-friendly alternative to synthetic pigments, offering a wide array of colors while also enhancing the nutritional value of food products .

Cosmetics Industry

In the cosmetics industry, Deltacortinene Acetate is valued for its vibrant hues and is used in various beauty products. Its antioxidant properties also contribute to skin health, making it a desirable ingredient in skincare formulations .

Encapsulation Technology

The encapsulation of carotenoids like Deltacortinene Acetate is a significant area of research. Encapsulation helps in maintaining the stability and bioavailability of these compounds, which is crucial for their effective use in various applications, including pharmaceuticals and nutraceuticals .

Analytical Method Development

Deltacortinene Acetate: is utilized in analytical method development and validation. It serves as a standard for developing accurate and reliable analytical methods for the detection and quantification of related substances in drug formulations .

Research on Biofunctional Molecules

This compound is also a subject of research in the field of biofunctional molecules. Studies focus on its application in health and disease prevention, exploring its potential in new therapeutic approaches .

Integration into Circular Economy

The research on Deltacortinene Acetate extends to its integration into the circular economy. This involves studying its sustainable production, usage, and recycling processes to minimize environmental impact and promote economic sustainability .

Wirkmechanismus

Target of Action

Deltacortinene Acetate is a synthetic steroid hormone that is primarily used to treat a variety of medical conditions . Its mechanism of action involves the regulation of gene expression related to the inflammatory response . This suggests that the primary targets of Deltacortinene Acetate are the genes involved in the body’s inflammatory response.

Mode of Action

The interaction of Deltacortinene Acetate with its targets involves the modulation of gene expression. By regulating the expression of genes related to inflammation, Deltacortinene Acetate can control the body’s natural defense mechanisms . This results in changes in the body’s inflammatory response, which can help manage conditions associated with inflammation.

Biochemical Pathways

The modulation of these pathways and their downstream effects can lead to a reduction in inflammation and an improvement in the symptoms of conditions associated with inflammation .

Pharmacokinetics

These typically involve absorption in the gastrointestinal tract, distribution throughout the body via the bloodstream, metabolism in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of Deltacortinene Acetate’s action primarily involve the modulation of gene expression related to the inflammatory response . By controlling the expression of these genes, Deltacortinene Acetate can influence the body’s natural defense mechanisms, leading to a reduction in inflammation. This can result in an improvement in the symptoms of conditions associated with inflammation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Deltacortinene Acetate. In general, factors such as temperature, pH, and the presence of other substances can influence the action and stability of drugs . Additionally, individual factors such as the patient’s age, sex, diet, and overall health status can also influence the efficacy of Deltacortinene Acetate.

Eigenschaften

IUPAC Name |

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUSWJGDMXBNFJ-GACAOOTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4380-55-6 |

Source

|

| Record name | 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-HYDROXY-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-21-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTA4SP1HRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)